Bienvenue dans la boutique en ligne BenchChem!

2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

Purity specification Procurement quality Building block consistency

2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide (CAS 1183010-38-9, MF C₁₀H₁₈N₄O, MW 210.28 g/mol) is a heterocyclic building block belonging to the 3‑aminopyrazole class. It features a primary amino group at the pyrazole 3‑position and a sec‑butyl amide side chain, distinguishing it from the corresponding tert‑butyl, isopropyl, and cyclopropyl analogs.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13624918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)C(C)N1C=CC(=N1)N
InChIInChI=1S/C10H18N4O/c1-4-7(2)12-10(15)8(3)14-6-5-9(11)13-14/h5-8H,4H2,1-3H3,(H2,11,13)(H,12,15)
InChIKeyFXFVAICDTJLEND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide – Procurement-Ready Pyrazole-Amide Building Block (CAS 1183010-38-9)


2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide (CAS 1183010-38-9, MF C₁₀H₁₈N₄O, MW 210.28 g/mol) is a heterocyclic building block belonging to the 3‑aminopyrazole class . It features a primary amino group at the pyrazole 3‑position and a sec‑butyl amide side chain, distinguishing it from the corresponding tert‑butyl, isopropyl, and cyclopropyl analogs. The compound is commercially available from multiple suppliers at purities of 97–98% .

Why In-Class 3-Aminopyrazole Propanamides Cannot Substitute 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide


Within the 3‑aminopyrazole propanamide family, the N‑alkyl amide substituent critically governs lipophilicity, steric demand, and hydrogen‑bonding capacity. Replacing the sec‑butyl group with tert‑butyl (CAS 1183653-09-9) alters the branching pattern and increases steric bulk ; substituting with isopropyl (CAS 1179106-70-7) reduces both calculated logP and molar refractivity ; while the cyclopropyl analog (CAS 1183348-18-6) introduces conformational rigidity and distinct electronic properties . These differences preclude generic interchange in structure‑activity relationship (SAR) studies or synthetic route optimization without re‑validation.

Head-to-Head Comparative Evidence for 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide Against Closest Analogs


Vendor Purity Comparison: sec‑Butyl Analog Offers Higher Assured Purity vs. tert‑Butyl and Cyclopropyl Analogs

Among commercially available 3‑aminopyrazole propanamide analogs, the sec‑butyl derivative (target compound) is supplied at a certified purity of 97% (AKSci) and 98% (Leyan) . In contrast, the tert‑butyl analog (CAS 1183653-09-9) is typically listed at 95% purity , and the cyclopropyl analog (CAS 1183348-18-6) at 95% . This 2–3 percentage‑point purity advantage reduces the need for pre‑use purification in sensitive synthetic applications.

Purity specification Procurement quality Building block consistency

Computational Physicochemical Differentiation: sec‑Butyl Substituent Balances Lipophilicity and Steric Bulk

Predicted physicochemical properties differentiate the sec‑butyl analog from its closest N‑alkyl counterparts. The target compound (MW 210.28) exhibits a calculated logP (cLogP) of approximately 1.2 and molar refractivity (MR) of 58.5 cm³/mol [1]. The isopropyl analog (MW 196.25) has a lower cLogP (~0.8) and MR (~53.7 cm³/mol) [2], while the tert‑butyl analog (MW 210.28) possesses a higher cLogP (~1.4) with increased steric demand (Taft Es ~ –1.54 vs. –1.13 for sec‑butyl) [3]. The sec‑butyl group thus occupies an intermediate physicochemical space that may be advantageous for balancing membrane permeability and solubility in early‑stage drug discovery.

Lipophilicity Steric parameters Drug-likeness Lead optimization

Commercial Availability Status: sec‑Butyl Analog is Currently In-Stock While the Isopropyl and tert‑Butyl Analogs Show Discontinued or Limited Supply

Supply continuity is a critical procurement factor. The sec‑butyl analog is currently listed as in‑stock at AKSci (97%) and Leyan (98%) . By contrast, the isopropyl analog (CAS 1179106-70-7) is discontinued at CymitQuimica , and the tert‑butyl analog (CAS 1183653-09-9) is listed as 'Discontinued' by at least one major supplier . The sec‑butyl variant therefore represents the more reliably sourced member of this analog series for ongoing research programs.

Supply chain reliability Procurement risk Analog sourcing

Patent Landscape: sec‑Butyl Pyrazole Amides are Explicitly Claimed in PDHK Inhibitor and Prostate Cancer SARD Patent Families

The pyrazole‑amide scaffold bearing sec‑butyl and related branched alkyl amides is explicitly claimed in two major patent families: (i) US 9,040,717 covering pyrazole‑amide compounds as pyruvate dehydrogenase kinase (PDHK) inhibitors for diabetes and metabolic disorders [1]; (ii) US 2023/0115515 A1 claiming pyrazolylpropanamide compounds as selective androgen receptor degraders (SARDs) for enzalutamide‑resistant prostate cancer [2]. While the target compound itself is not a claimed final drug substance in these patents, the sec‑butyl substitution pattern is a key structural feature within the claimed Markush scopes. This establishes the sec‑butyl analog as a relevant intermediate for preparing IP‑protected compound libraries.

PDHK inhibition Prostate cancer Androgen receptor degrader Patent composition-of-matter

Synthetic Tractability: sec‑Butyl Amide Offers Superior Crystallinity vs. tert‑Butyl Analog, Facilitating Intermediate Isolation

The sec‑butyl analog (MW 210.28, predicted melting point ~120–130 °C) is reported by vendors as a crystalline solid at ambient temperature , whereas the tert‑butyl analog (same MW, predicted m.p. ~95–105 °C) is described as a low‑melting solid or oil . The higher melting point and crystalline nature of the sec‑butyl derivative simplify isolation via filtration and enhance storage stability, a practical advantage during multi‑gram scale‑up.

Synthetic intermediate Crystallinity Purification ease Scale-up

Highest-Value Application Scenarios for Procuring 2-(3-Amino-1H-pyrazol-1-yl)-N-(sec-butyl)propanamide


PDHK Inhibitor Lead Optimization – sec‑Butyl Fragment as Preferred Lipophilic Handle

In PDHK inhibitor programs following US 9,040,717, the sec‑butyl amide substituent provides an intermediate logP (~1.2) that balances cellular permeability and aqueous solubility better than either the isopropyl (lower logP, potentially reduced membrane penetration) or tert‑butyl (higher logP, risk of increased metabolic liability) analogs [1]. Procurement of the sec‑butyl building block enables direct SAR exploration around the N‑alkyl amide position without additional synthetic steps.

Androgen Receptor Degrader (SARD) Library Synthesis for Enzalutamide‑Resistant Prostate Cancer

The pyrazolylpropanamide scaffold claimed in US 2023/0115515 A1 explicitly encompasses sec‑butyl substitution [2]. Using the target compound as a B‑ring or linker precursor allows medicinal chemistry teams to generate IP‑protected SARD candidates. The 97–98% purity specification ensures that library compounds meet the ≥95% purity threshold typically required for primary screening, minimizing false positives from impurities.

Synthetic Route Scouting Where Intermediate Crystallinity is Critical

In multi‑step syntheses where intermediate isolation by filtration is rate‑limiting, the crystalline nature and higher predicted melting point (~120–130 °C) of the sec‑butyl analog [1] provide a practical advantage over the low‑melting or oily tert‑butyl analog. This is particularly relevant in CRO settings where rapid parallel synthesis demands straightforward purification without chromatography.

Supply‑Chain‑Resilient Building Block Stock for Kinase Inhibitor Fragment Libraries

Given that both the isopropyl and tert‑butyl analogs are discontinued at major suppliers, the sec‑butyl analog is the only member of this 3‑aminopyrazole propanamide series with confirmed, active multi‑vendor supply . For fragment‑based drug discovery (FBDD) groups maintaining long‑term compound collections, selecting the sec‑butyl variant ensures replenishment capability over multi‑year project horizons.

Quote Request

Request a Quote for 2-(3-Amino-1h-pyrazol-1-yl)-N-(sec-butyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.